molecular formula C21H24N4O2S2 B11630658 (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 469879-33-2

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11630658
CAS No.: 469879-33-2
M. Wt: 428.6 g/mol
InChI Key: PSSVQRCTTXJAEQ-SSZFMOIBSA-N
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Description

The compound (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 361995-65-5) is a thiazolidinone derivative with a complex heterocyclic architecture. Its molecular formula is C₂₀H₂₂N₄O₂S₂, and it features a pyrido[1,2-a]pyrimidinone core linked to a thiazolidinone ring via a conjugated methylidene group. Key structural attributes include:

  • Z-configuration at the 5-position, critical for stereoelectronic interactions.
  • A pentyl chain at the thiazolidinone 3-position, influencing lipophilicity and membrane permeability.
  • A sulfanylidene group at the 2-position, contributing to redox activity and metal coordination .

Properties

CAS No.

469879-33-2

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S2/c1-4-6-7-11-25-20(27)16(29-21(25)28)13-15-17(22-10-5-2)23-18-14(3)9-8-12-24(18)19(15)26/h5,8-9,12-13,22H,2,4,6-7,10-11H2,1,3H3/b16-13-

InChI Key

PSSVQRCTTXJAEQ-SSZFMOIBSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC=C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone ring. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure incorporates three reactive domains:

  • Thiazolidinone Moiety : Contains a thioxo group (C=S) and an alkyl chain (pentyl) at position 3.

  • Pyrido-pyrimidine Core : Features a ketone group (4-oxo) and an allylamine substituent.

  • Exocyclic Double Bond : A stereospecific (Z)-configured methylidene bridge.

These groups enable participation in nucleophilic substitution, condensation, and redox reactions.

Core Thiazolidinone Formation

Synthesis typically involves a multi-step process:

  • Condensation of Thioglycolic Acid with Aldehydes : Thioglycolic acid reacts with aldehydes (e.g., benzaldehyde) to form the thiazolidinone ring .

  • Alkylation at Position 3 : The thioxo group (C=S) undergoes S-alkylation with pentyl halides (e.g., pentyl iodide) to introduce the pentyl substituent .

  • Pyrido-pyrimidine Coupling : The pyrido-pyrimidine moiety is linked via a methylidene bridge, likely through aldol-like condensation or Wittig-type reactions.

Stereochemical Control

The (Z)-configuration of the exocyclic double bond is achieved via:

  • Microwave-Assisted Synthesis : Accelerates reaction rates while preserving stereochemistry .

  • Catalytic Systems : Use of polypropylene glycol (PPG) or diisopropyl ethyl ammonium acetate (DSDABCOC) to direct regioselectivity .

Nucleophilic Substitution at Thiazolidinone

The thioxo group (C=S) is susceptible to nucleophilic attack by amines, alcohols, or hydroxyl groups:

  • Reaction with Primary Amines : Forms S-substituted derivatives (e.g., S-alkylated thiazolidinones) .

  • Hydrolysis : Acidic or basic conditions may lead to ring-opening to form mercaptocarboxylic acids .

Redox Reactions

  • Oxidation of Thioxo Group : The C=S bond can oxidize to sulfonic acid (C=SO₃H) under strong oxidizing agents (e.g., H₂O₂).

  • Reduction of Ketone : The 4-oxo group in the pyrido-pyrimidine may reduce to a secondary alcohol (e.g., using NaBH₄) .

Alkylation/Condensation Reactions

  • Allylamine Reactivity : The prop-2-enylamino group may participate in cross-coupling reactions (e.g., Heck reaction) or act as a leaving group under alkaline conditions.

  • Enolate Formation : The ketone group can form enolates, enabling subsequent alkylation or acylation .

Stability and Reaction Conditions

  • pH Sensitivity : The compound’s stability varies with pH, requiring controlled conditions to prevent hydrolysis or degradation.

  • Thermal Stability : Microwave-assisted synthesis enhances reaction efficiency without compromising structural integrity .

Comparative Analysis of Related Compounds

Compound Key Features Biological Activity
3e (from )4-hydroxybenzylidene substituentIC₅₀ = 0.028 μM (kinase inhibition)
6 (from )Tyrosine kinase inhibitorIC₅₀ = 0.041 μM (A549 cells)
Target Compound Pentyl-thiazolidinone hybridHypothesized antibacterial activity

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one. Research indicates that thiazolidinone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound's thiazolidinone framework is associated with antimicrobial properties. Studies have demonstrated that thiazolidinones can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics . The presence of the pyrido-pyrimidine moiety may enhance these effects through synergistic interactions with microbial targets.

Anti-inflammatory Effects

Compounds containing thiazolidinone structures have been explored for their anti-inflammatory activities. In silico studies suggest that derivatives may act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenases . This positions this compound as a candidate for further investigation in inflammatory disease models.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical transformations involving readily available starting materials. Modifications to the core structure can enhance biological activity or reduce toxicity. For example, substituting different functional groups on the pyrido-pyrimidine core can yield derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of a series of thiazolidinone derivatives on human cancer cell lines. The results indicated that modifications to the thiazolidinone structure significantly influenced cytotoxicity levels. Compounds with similar configurations to (5Z)-5-[...] showed IC50 values in the micromolar range against breast and lung cancer cells, suggesting promising therapeutic potential .

Case Study 2: Inhibition of Bacterial Growth

Another investigation focused on the antimicrobial properties of thiazolidinone derivatives. The study reported that certain derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights the potential for (5Z)-5-[...] as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several derivatives (Table 1):

Compound Name Substituent Variations Molecular Formula CAS Number
Target Compound 3-pentyl, 2-(prop-2-enylamino) C₂₀H₂₂N₄O₂S₂ 361995-65-5
(5Z)-3-butyl-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-TZ 3-butyl instead of 3-pentyl C₁₉H₂₀N₄O₂S₂ 361995-65-5*
(5Z)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-TZ 2-(2-phenylethylamino) instead of 2-(prop-2-enylamino) C₂₄H₂₆N₄O₂S₂ 488107-54-6
(5Z)-3-allyl-5-[[9-methyl-4-oxo-2-(3-isopropoxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-TZ 3-allyl, 2-(3-isopropoxypropylamino) C₂₃H₂₈N₄O₃S₂ 840460-92-6

Note: The butyl variant shares the same CAS number due to registry nuances .

Key Structural Insights :

  • Stereochemistry : The Z-configuration is conserved across analogues, ensuring optimal spatial alignment for target binding .

Physicochemical and Pharmacokinetic Properties

Comparative data for solubility, logP, and molecular weight are summarized in Table 2:

Property Target Compound Butyl Analogue 2-Phenylethylamino Variant 3-Isopropoxypropylamino Variant
Molecular Weight (g/mol) 414.5 400.5 458.6 458.6
logP (XLogP3) 3.4 3.1 4.2 3.4
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 7 7 7 8
Rotatable Bonds 9 8 11 12

Data derived from computed properties and experimental comparisons .

Key Findings :

  • The 3-isopropoxypropylamino variant (CAS: 840460-92-6) has additional oxygen atoms, improving solubility but introducing metabolic instability .

Biological Activity

The compound (5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolidinone core fused with a pyrido-pyrimidine moiety. Its molecular formula is C24H22N4O2S2C_{24}H_{22}N_{4}O_{2}S_{2} with a molecular weight of 462.6 g/mol. The unique arrangement of functional groups, including an allylamino group and a thioxo group, contributes to its biological activity.

PropertyValue
CAS Number 361995-71-3
Molecular Formula C24H22N4O2S2
Molecular Weight 462.6 g/mol
IUPAC Name (5Z)-5-[[9-methyl-4-oxo...
InChI Key BNOWUPJMKHRLTB-RGEXLXHISA-N

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have indicated significant cytotoxic effects against multiple cancer cell lines .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated the ability to reduce inflammation, which is critical in treating conditions such as arthritis and other inflammatory diseases .
  • Antidiabetic Effects : Thiazolidinones are known for their role in glucose metabolism and insulin sensitivity enhancement, which is beneficial in managing diabetes .
  • Antiviral Activity : Some studies suggest potential antiviral properties, particularly against HIV, highlighting the need for further exploration in this area .

Case Studies

Several studies have focused on the biological activity of thiazolidinone derivatives:

  • A study published in Pharmaceutical Reviews highlighted the anticancer potential of various thiazolidinone derivatives, noting their efficacy in inhibiting tumor growth through enzyme inhibition .
  • Another research article emphasized the synthesis and evaluation of new thiazolidinone analogs that showed promising results against specific cancer cell lines, demonstrating their potential as multi-target agents .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : The compound has been shown to affect various phases of the cell cycle, particularly G1 and G2/M phases, leading to reduced cell proliferation .
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects .

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